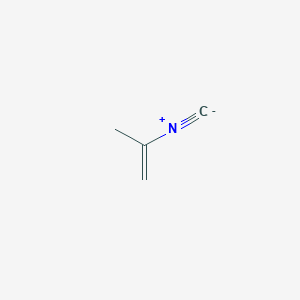
2-Isocyanoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanoprop-1-ene is an organic compound with the molecular formula C4H5NO It is a derivative of propene where an isocyanate group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanoprop-1-ene can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate, which then undergoes rearrangement to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where propargyl alcohol is reacted with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The final product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanoprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
2-Isocyanoprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins, where its reactivity with various nucleophiles is exploited to create materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isocyanoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-Isocyanoprop-1-ene can be compared with other isocyanates such as methyl isocyanate and phenyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its propene backbone, which imparts different reactivity and properties.
Similar Compounds
Methyl Isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its specific structure, which allows for unique applications in organic synthesis and material science.
Properties
CAS No. |
96042-10-3 |
|---|---|
Molecular Formula |
C4H5N |
Molecular Weight |
67.09 g/mol |
IUPAC Name |
2-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N/c1-4(2)5-3/h1H2,2H3 |
InChI Key |
RFBJVZNPFSSKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
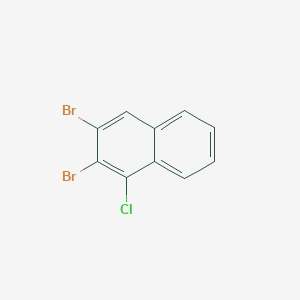
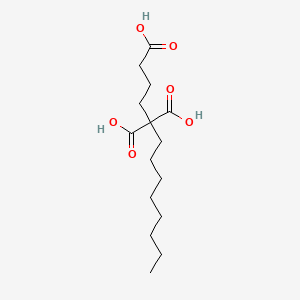
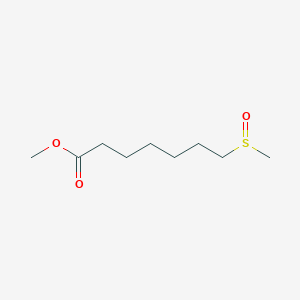
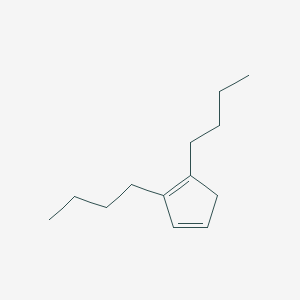
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
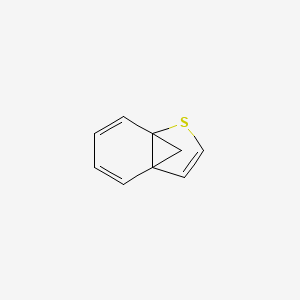
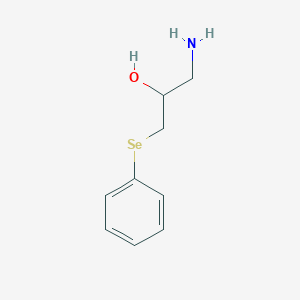
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
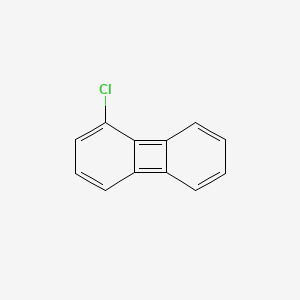
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

